REACTION_CXSMILES
|
S(=O)(=O)(O)O.O.[CH3:7][N:8]([CH3:26])[S:9]([C:12]1[C:20]2[O:19]C(C(C)(C)C)=[N:17][C:16]=2[CH:15]=[CH:14][C:13]=1[Cl:25])(=[O:11])=[O:10]>O1CCOCC1>[NH2:17][C:16]1[C:20]([OH:19])=[C:12]([S:9]([N:8]([CH3:7])[CH3:26])(=[O:10])=[O:11])[C:13]([Cl:25])=[CH:14][CH:15]=1
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Name
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|
Quantity
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11 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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11 mL
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Type
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reactant
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Smiles
|
O
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Name
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2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide
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Quantity
|
9.12 g
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Type
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reactant
|
Smiles
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CN(S(=O)(=O)C1=C(C=CC=2N=C(OC21)C(C)(C)C)Cl)C
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Name
|
|
Quantity
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41 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction medium was refluxed for six and a half hours
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Type
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CONCENTRATION
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Details
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The reaction medium was concentrated
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Type
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ADDITION
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Details
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440 ml of 1 N sodium hydroxide were added (pH at 8)
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Type
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EXTRACTION
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Details
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The solution was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=CC1)Cl)S(=O)(=O)N(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.94 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |